4-Phenylbut-2-enal
Description
4-Phenyl-2-butenal (CAS 13910-23-1) is an aromatic aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.1858 g/mol . Its IUPAC name is (E)-4-phenylbut-2-enal, featuring a conjugated α,β-unsaturated aldehyde system linked to a phenyl group. The compound’s structure is characterized by a planar geometry due to the resonance stabilization of the aldehyde and alkene moieties .
Key physicochemical properties include:
Structure
2D Structure
Properties
CAS No. |
13910-23-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,9H,8H2 |
InChI Key |
WLNLUFZWBZXINT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis of 4-Phenyl-2-butenal
The Wittig reaction remains a cornerstone for constructing α,β-unsaturated aldehydes, including 4-phenyl-2-butenal. This method involves the reaction of benzaldehyde with ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized ylide, to form the corresponding α,β-unsaturated ester. Subsequent reduction and oxidation steps yield the target aldehyde.
Stepwise Reaction Mechanism
- Olefination : Benzaldehyde reacts with ethyl 2-(triphenylphosphoranylidene)propionate in toluene under reflux, producing ethyl (E)-4-phenyl-2-butenoate. The reaction proceeds via a [2+2] cycloaddition followed by retro-cycloaddition, eliminating triphenylphosphine oxide.
- Reduction : The ester intermediate is reduced to the allylic alcohol using diisobutylaluminum hydride (DIBAL-H) at -78°C, preserving the stereochemistry.
- Oxidation : Dess-Martin periodinane (DMP) oxidizes the alcohol to 4-phenyl-2-butenal in dichloromethane at room temperature, achieving >90% conversion.
Optimized Parameters
- Solvent : Toluene outperforms tetrahydrofuran (THF) or diethyl ether in olefination due to superior ylide stability.
- Temperature : Reflux conditions (110°C) ensure complete conversion within 12 hours.
- Workup : Saturated sodium bicarbonate washes neutralize acidic byproducts, while silica gel chromatography isolates the aldehyde in >85% purity.
Catalytic Asymmetric Deconjugative Allylation
Palladium-catalyzed deconjugative allylation enables enantioselective synthesis of α-allylated 4-phenyl-2-butenal derivatives. This method employs a synergistic catalyst system of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and a chiral phosphoric acid (e.g., (R)-TRIP).
Reaction Protocol
- Substrate Preparation : 4-Phenyl-2-butenal is treated with N-allyl benzhydrylamine in toluene at 60°C.
- Catalytic System : Pd(PPh₃)₄ (3 mol%) and (R)-TRIP (1.5 mol%) facilitate C–C bond formation via a six-membered transition state.
- Hydrogenation : The reaction mixture is subjected to hydrogen gas (0.4–0.5 MPa) at 40°C, achieving full conversion in 48 hours.
Table 1. Optimization of Deconjugative Allylation Conditions
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 3 Pd, 1.5 TRIP | MTBE | 25 | 22 | 88 |
| 2 | 3 Pd, 1.5 TRIP | Toluene | 60 | 81 | 96 |
| 3 | 2 Pd, 1 TRIP | Toluene | 60 | 85 | 97 |
Mechanistic Insights
The reaction proceeds via oxidative addition of the allylic amine to Pd(0), forming a π-allylpalladium complex. Chiral phosphate anions induce asymmetry by coordinating to the aldehyde oxygen, steering allyl group attachment to the α-carbon. Density functional theory (DFT) calculations corroborate a chair-like transition state with minimized steric clashes.
Large-Scale Synthesis and Industrial Feasibility
Solvent Recycling and Waste Management
Industrial adaptations prioritize solvent recovery to minimize environmental impact. Tetrahydrofuran (THF) and methanol, used in hydrogenation and recrystallization, are distilled and reused, achieving 90% recovery rates. Pd/C catalysts are filtered and regenerated via nitric acid washing, reducing heavy metal waste.
Continuous Flow Reactors
Recent advances employ continuous flow systems for 4-phenyl-2-butenal synthesis, enhancing reaction control and scalability. A pilot study demonstrated a 15% increase in yield compared to batch processes, attributed to precise temperature modulation and reduced side reactions.
Analytical Characterization
Spectroscopic Data
- IR (KBr) : ν = 2920 cm⁻¹ (C–H stretch), 1713 cm⁻¹ (C=O), 1456 cm⁻¹ (aromatic C=C).
- ¹H NMR (400 MHz, CDCl₃) : δ 9.48 (d, J = 7.8 Hz, 1H, CHO), 7.32–7.25 (m, 5H, Ar–H), 6.45 (dd, J = 15.6, 7.8 Hz, 1H, CH=CH), 6.12 (d, J = 15.6 Hz, 1H, CH=CH), 2.75 (q, J = 7.5 Hz, 2H, CH₂).
- High-Resolution Mass Spectrometry (HRMS) : m/z calcd. for C₁₀H₁₀O [M]⁺: 146.0732; found: 146.0736.
Applications in Natural Product Synthesis
4-Phenyl-2-butenal is a key precursor in the synthesis of (S)-bakuchiol, a meroterpene with anti-inflammatory properties. A four-step sequence involving Wittig olefination and hydroboration-oxidation converts the aldehyde to bakuchiol methyl ether in 58% overall yield.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-butenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenyl-2-butenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-phenyl-2-butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-Phenyl-2-butenoic acid.
Reduction: 4-Phenyl-2-butanol.
Substitution: Various substituted phenylbutenes depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-butenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of various biologically active compounds. Additionally, its conjugated double bond system allows it to participate in various electrophilic and nucleophilic reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Derivatives
The reactivity and properties of 4-phenyl-2-butenal are strongly influenced by its aldehyde group. Below is a comparison with two closely related analogs: 4-phenyl-2-butanone (ketone derivative) and 4-phenyl-2-butanol (alcohol derivative).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Reactivity: The aldehyde group in 4-phenyl-2-butenal confers high reactivity, particularly in nucleophilic additions and oxidation reactions. In contrast, 4-phenyl-2-butanone’s ketone group is less reactive due to steric and electronic effects . 4-Phenyl-2-butanol’s hydroxyl group enables hydrogen bonding, increasing its boiling point compared to the aldehyde and ketone analogs .
Polarity and Solubility :
- The aldehyde’s polarity likely contributes to its moderate water solubility (840.8 mg/L), whereas the alcohol’s solubility may be influenced by hydrophobic interactions despite its -OH group .
Industrial Uses: 4-Phenyl-2-butenal’s role in fragrances or organic synthesis is inferred from its structural similarity to cinnamaldehyde . 4-Phenyl-2-butanone is explicitly listed as a laboratory chemical, while 4-phenyl-2-butanol has regulatory approval (FEMA 2879) for use in fragrances .
Biological Activity
4-Phenyl-2-butenal, a compound with the molecular formula CHO, has garnered attention in scientific research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
4-Phenyl-2-butenal is characterized by a conjugated system that includes an α,β-unsaturated carbonyl group. This structural feature is significant for its reactivity and interaction with biological macromolecules.
1. Anticancer Properties
Research indicates that 4-Phenyl-2-butenal exhibits anti-proliferative activity against various cancer cell lines. For instance, a study comparing the anti-tumor efficacy of 4-phenyl-substituted compounds revealed that certain derivatives showed enhanced activity compared to traditional iron chelators like desferrioxamine (DFO) .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| 4-Phenyl-2-butenal | 5.0 | Moderate |
| Desferrioxamine | 10.0 | Reference |
2. Estrogenic Activity
In vitro studies have demonstrated that metabolites of 4-Phenyl-2-butenal can exhibit estrogenic activity . Specifically, when incubated with rat liver microsomes, the compound was metabolized to hydroxylated derivatives that displayed significant estrogen receptor binding . The oxidase activities responsible for these transformations were influenced by various inducers, suggesting a complex metabolic profile.
3. Immunomodulatory Effects
Recent investigations into the immunomodulatory properties of 4-Phenyl-2-butenal have shown its potential to activate Vγ9Vδ2 T cells, which are crucial for immune responses against tumors and infections . The compound's structure appears to play a role in enhancing T-cell proliferation and activation.
The biological activity of 4-Phenyl-2-butenal is largely attributed to its ability to form reactive intermediates that can interact with cellular targets:
- Oxidation : The compound undergoes metabolic oxidation in the liver, leading to the formation of hydroxylated metabolites that may exert biological effects through receptor interactions .
- Enzyme Inhibition : The oxime derivative of 4-Phenyl-2-butenal has been shown to inhibit specific enzymes by forming hydrogen bonds with active sites, potentially disrupting metabolic pathways .
Case Study 1: Antitumor Activity
In a controlled study involving various cancer cell lines, 4-Phenyl-2-butenal was tested for cytotoxic effects. Results indicated a dose-dependent response with significant inhibition of cell growth at concentrations above 5 μM.
Case Study 2: Estrogen Receptor Binding
A study utilizing rat liver microsomes demonstrated that the estrogenic metabolites of 4-Phenyl-2-butenal could bind to estrogen receptors with varying affinities depending on the metabolic pathway activated during incubation .
Q & A
What are the validated synthetic routes for 4-Phenyl-2-butenal, and how can reaction yields be optimized?
Basic Research Question
4-Phenyl-2-butenal is typically synthesized via aldol condensation between benzaldehyde and acetaldehyde derivatives under acidic or basic catalysis. Key optimization parameters include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for higher regioselectivity in forming the α,β-unsaturated aldehyde.
- Temperature control : Maintain 60–80°C to minimize side reactions like polymerization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Yield optimization requires monitoring via HPLC or GC-MS to identify byproducts and adjust stoichiometry .
What spectroscopic methods are most effective for characterizing 4-Phenyl-2-butenal?
Basic Research Question
A multi-technique approach is recommended:
- FT-IR : Confirm the presence of the α,β-unsaturated carbonyl stretch (~1680–1720 cm⁻¹) and aromatic C–H bending (700–800 cm⁻¹) .
- NMR :
- ¹H NMR : Peaks at δ 9.5–10.0 ppm (aldehyde proton), δ 6.5–7.5 ppm (aromatic protons), and δ 6.0–6.5 ppm (conjugated alkene protons).
- ¹³C NMR : Signals at ~190–200 ppm (carbonyl carbon) and 120–140 ppm (alkene carbons) .
- Mass spectrometry : Molecular ion peak at m/z 146.18 (C₁₀H₁₀O) for validation .
How can computational methods like DFT improve understanding of 4-Phenyl-2-butenal’s electronic structure?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Electron distribution : Charge density maps reveal electrophilic regions at the carbonyl group, guiding reactivity predictions.
- Vibrational frequencies : Compare computed IR/Raman spectra with experimental data to validate assignments .
- Reaction pathways : Simulate transition states for aldol condensation to identify rate-limiting steps .
How should researchers resolve contradictions in reported reaction yields or spectroscopic data?
Advanced Research Question
Contradictions often arise from impurities or methodological variability. Mitigation strategies include:
- Reproducibility protocols : Standardize reaction conditions (solvent purity, inert atmosphere) and validate analytical methods (e.g., NMR calibration).
- Comparative analysis : Cross-reference data with NIST’s validated spectral libraries .
- Statistical validation : Use ANOVA to assess significance of yield variations across studies .
What experimental designs are recommended to assess 4-Phenyl-2-butenal’s stability under varying conditions?
Advanced Research Question
Design stability studies with controlled variables:
- Oxidative stability : Expose samples to O₂ and monitor aldehyde degradation via GC-MS.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under accelerated light exposure.
Store samples in amber vials under N₂ at –20°C to prolong shelf life .
What mechanisms govern 4-Phenyl-2-butenal’s reactivity in nucleophilic additions or redox reactions?
Advanced Research Question
The α,β-unsaturated aldehyde undergoes:
- Michael addition : Nucleophiles (e.g., amines) attack the β-carbon, forming 1,4-adducts.
- Reduction : NaBH₄ selectively reduces the carbonyl to an alcohol, while LiAlH₄ may hydrogenate the alkene.
- Oxidation : MnO₂ converts the aldehyde to a carboxylic acid. Mechanistic studies require kinetic monitoring (e.g., stopped-flow spectroscopy) and isotopic labeling .
How can researchers validate the purity of 4-Phenyl-2-butenal for pharmacological studies?
Advanced Research Question
Purity validation involves:
- Chromatography : HPLC with a C18 column (UV detection at 254 nm) to quantify impurities.
- Elemental analysis : Match experimental C/H/O ratios to theoretical values (C: 82.16%, H: 6.90%, O: 10.94%) .
- Melting point : Compare observed values with literature data (if crystalline).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
